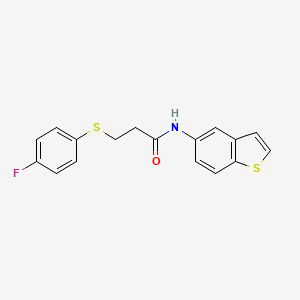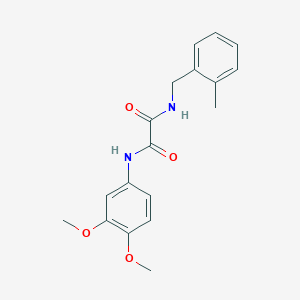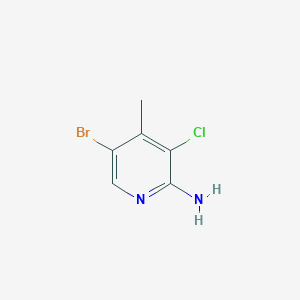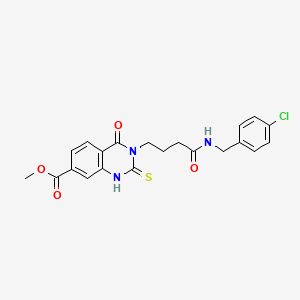
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as BF-5-MP, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide is not fully understood, but several studies have provided insights into the molecular targets of this compound. One study showed that this compound inhibits the activity of the protein kinase AKT, which is involved in cell survival and proliferation. Another study found that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, this compound has been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
In animal models of inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide has several advantages for lab experiments, including its high purity and stability, easy synthesis, and well-characterized chemical properties. This compound can be easily modified to generate analogs with improved biological activity or selectivity. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide. One area of interest is the development of analogs with improved potency and selectivity for specific molecular targets. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases, warrant further investigation. Overall, this compound represents a promising lead compound for the development of novel therapeutics with diverse biological activities.
Synthesis Methods
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide can be synthesized using a multistep process that involves the reaction of 5-bromobenzothiophene with 4-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield can be optimized through various modifications to the reaction conditions.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits significant antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
In addition to its antitumor activity, this compound has also been investigated for its anti-inflammatory and analgesic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. Furthermore, this compound has been found to alleviate pain in animal models of inflammatory pain, suggesting that it may have potential as a novel analgesic agent.
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSKSVOWOGDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2451369.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)
![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2451376.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)
![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2451380.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone](/img/structure/B2451386.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2451389.png)

